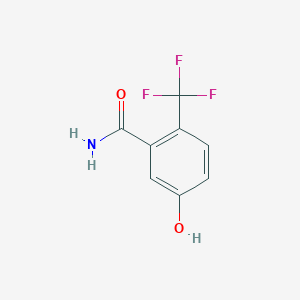
2-Acetyl-6-fluoroisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-fluoroisonicotinic acid is an organic compound with the molecular formula C8H6FNO3 It is a derivative of isonicotinic acid, featuring an acetyl group at the 2-position and a fluorine atom at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-6-fluoroisonicotinic acid typically involves the introduction of the acetyl and fluoro groups onto the isonicotinic acid framework. One common method is the acetylation of 6-fluoroisonicotinic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-fluoroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Carboxy-6-fluoroisonicotinic acid.
Reduction: 2-(1-Hydroxyethyl)-6-fluoroisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-6-fluoroisonicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drugs targeting specific pathways in diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-acetyl-6-fluoroisonicotinic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The acetyl group may also play a role in modulating the compound’s activity by influencing its lipophilicity and membrane permeability.
Comparison with Similar Compounds
2-Fluoroisonicotinic Acid: Lacks the acetyl group, which may result in different biological activities and chemical reactivity.
6-Fluoroisonicotinic Acid: Lacks the acetyl group at the 2-position, affecting its overall properties.
2-Acetylisonicotinic Acid: Lacks the fluorine atom, which can influence its interactions with biological targets.
Uniqueness: 2-Acetyl-6-fluoroisonicotinic acid is unique due to the presence of both the acetyl and fluoro groups, which can synergistically enhance its chemical and biological properties
Properties
Molecular Formula |
C8H6FNO3 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
2-acetyl-6-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6FNO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3H,1H3,(H,12,13) |
InChI Key |
CNPGBPKRYXBLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















